1-Methyl-3-nitro-1-nitrosoguanidine

Descripción general

Descripción

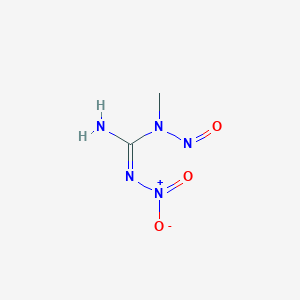

1-Methyl-3-nitro-1-nitrosoguanidine is a chemical compound known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research as a tool to induce mutations and study carcinogenesis. The compound has a molecular formula of C2H5N5O3 and a molar mass of 147.09 g/mol . It appears as yellow crystals and decomposes at a melting point of 118°C .

Métodos De Preparación

1-Methyl-3-nitro-1-nitrosoguanidine can be synthesized through various methods. One common synthetic route involves the reaction of nitroguanidine with methylamine and nitrous acid . The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Análisis De Reacciones Químicas

1-Methyl-3-nitro-1-nitrosoguanidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: It can be reduced to form amines and other derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially with amines and thiols.

Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Carcinogenicity Research

MNNG is extensively utilized in cancer research due to its strong carcinogenic properties. It has been shown to induce tumors in various animal models, making it a valuable tool for understanding cancer mechanisms.

Case Studies and Findings

- Tumor Induction : MNNG has been tested in several species, including mice, rats, and hamsters. Studies indicate that it can cause tumors in multiple organs, such as the gastrointestinal tract and liver. For instance, a study reported that after oral administration of MNNG to rats, the development of gastric tumors was observed, highlighting its role as a model for studying gastric cancer .

- Mechanistic Insights : MNNG induces DNA damage by alkylating guanine bases, leading to mutations that are critical in tumorigenesis. It has been shown to create O6-methylguanine lesions in DNA, which can disrupt normal base pairing during replication .

| Species | Route of Administration | Tumor Types Induced |

|---|---|---|

| Rats | Oral | Gastric tumors |

| Mice | Subcutaneous | Lung and liver tumors |

| Hamsters | Oral | Gastrointestinal tumors |

Mutagenesis Studies

MNNG serves as a model compound for studying mutagenesis due to its ability to induce mutations in both prokaryotic and eukaryotic systems.

Experimental Applications

- Mutagenicity Testing : In vitro assays using bacterial strains have demonstrated that MNNG is mutagenic, leading to chromosomal aberrations and sister chromatid exchanges. These findings are crucial for understanding the genetic basis of cancer .

- Drosophila Model : MNNG has been used in Drosophila melanogaster to study somatic mutations and recessive lethal mutations, providing insights into the genetic effects of alkylating agents .

Pharmacological Research

MNNG is also employed in pharmacological studies to evaluate potential therapeutic agents against chemically induced gastric lesions.

Therapeutic Investigations

- Zuojin Pill Study : Recent metabolomic studies have explored the protective effects of traditional Chinese medicine (Zuojin Pill) against MNNG-induced chronic atrophic gastritis. The research indicated that treatment with Zuojin Pill significantly ameliorated gastric tissue damage and reduced inflammation markers .

| Treatment | Effect on Gastric Tissues | Inflammatory Markers |

|---|---|---|

| Zuojin Pill | Ameliorated pathological injury | Reduced levels |

| Control (untreated) | Severe damage observed | Elevated levels |

Environmental and Safety Studies

Given its carcinogenic potential, MNNG is also studied for its environmental impact and safety measures required when handling such compounds.

Safety Protocols

Mecanismo De Acción

1-Methyl-3-nitro-1-nitrosoguanidine exerts its effects by adding alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA . This alkylation can lead to transition mutations between GC and AT base pairs, which can result in genetic mutations and potentially carcinogenesis . The compound’s ability to induce mutations makes it a valuable tool in genetic and cancer research.

Comparación Con Compuestos Similares

1-Methyl-3-nitro-1-nitrosoguanidine is unique due to its specific mutagenic properties and its ability to induce transition mutations without causing significant distortion in the DNA double helix . Similar compounds include:

1-Methyl-3-nitroguanidine: Another nitroguanidine derivative with similar mutagenic properties.

1-Methyl-1-nitrosourea: A compound used in similar mutagenesis studies.

N-Methyl-N-nitrosourethan: Another nitrosourea derivative used in carcinogenesis research.

These compounds share similar mechanisms of action but differ in their specific chemical structures and reactivity.

Propiedades

Key on ui mechanism of action |

In vitro and in vivo, MNNG causes methylation of nucleic acids, forming mainly 7-methylguanine with smaller amounts of 3-methyladenine, 1-methyladenine, 3-methylcytosine and (6)o-methylguanine. ... MNNG can modify proteins by transferring its nitroguanidine residue, eg, by converting lysine into nitrohomoarginine. Cytochrome C thus modified no longer acts as an electron acceptor. Histones from ascites tumor cells contained nitrohomoarginine after MNNG treatment. |

|---|---|

Número CAS |

70-25-7 |

Fórmula molecular |

C2H5N5O3 |

Peso molecular |

147.09 g/mol |

Nombre IUPAC |

1-methyl-2-nitro-1-nitrosoguanidine |

InChI |

InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4) |

Clave InChI |

VZUNGTLZRAYYDE-UHFFFAOYSA-N |

SMILES |

CN(C(=N[N+](=O)[O-])N)N=O |

SMILES isomérico |

CN(/C(=N/[N+](=O)[O-])/N)N=O |

SMILES canónico |

CN(C(=N[N+](=O)[O-])N)N=O |

Punto de ebullición |

BP: 89-97 °C at 225 °C |

Color/Form |

Crystals from methanol Pale yellow to pink crystals Yellow crystals from methanol. |

melting_point |

244 °F (decomposes) (NTP, 1992) 118 °C (decomposes) MP: 118-123.5 °C (with desomposition) |

Descripción física |

N-methyl-n'-nitro-n-nitrosoguanidine appears as a yellow powder. Melting point 244 °F. Decomposes above 212 °F. A suspected carcinogen. Extremely hazardous as a mutagen. Avoid skin contact and inhalation of of vapors. Usually stored frozen (below 32 °F) in polyethylene bottles that are tightly closed and contained in a metal can. May decomposed during prolonged storage and develop sufficient pressure in a closed container to explode. Keep away from heat, sparks, and open flame. Yellow solid; [Merck Index] Pale yellow to pink solid; Light sensitive, changes color to orange and green; [HSDB] Yellow crystals; [Aldrich MSDS] |

Pureza |

95% |

Solubilidad |

Reacts with water violently (NTP, 1992) Slightly soluble in water (less than 0.5%) Soluble in polar organic solvents (often accompanied by decomposition) Soluble in DMSO |

Sinónimos |

N-Methyl-N’-nitro-N-nitroso-guanidine; 1-Methyl-1-nitroso-2-nitroguanidine; Methylnitronitrosoguanidine; N-Nitrosoguanidine; N-Nitroso-N’-nitro-N-methylguanidine; 1-Methyl-3-nitro-1-nitrosoguanidine; MNNG; NSC 9369; |

Presión de vapor |

0.00012 [mmHg] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.